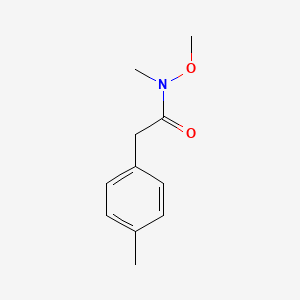

N-methoxy-N-methyl-2-(4-methylphenyl)acetamide

Description

N-Methoxy-N-methyl-2-(4-methylphenyl)acetamide is a specialized acetamide derivative characterized by a methoxy-methylamino group (-N(OCH₃)CH₃) and a 4-methylphenyl substituent on the acetamide backbone. This compound is structurally classified as a Weinreb amide, a class of molecules widely used in organic synthesis for the controlled formation of ketones via nucleophilic acyl substitution . Its synthesis typically involves the reaction of aldehydes with N-methoxy-N-methylamides under specific catalytic conditions .

Properties

IUPAC Name |

N-methoxy-N-methyl-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-4-6-10(7-5-9)8-11(13)12(2)14-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARKZIQSDVIDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with methoxyamine and methylamine. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N-methoxy-N-methyl-2-(4-methylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following section compares N-methoxy-N-methyl-2-(4-methylphenyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, synthesis pathways, and functional properties.

Substituent Variations on the Acetamide Backbone

2-Chloro-N-(4-methylphenyl)acetamide

- Structure : Chlorine atom at the α-position of the acetamide.

- Synthesis : Prepared via nucleophilic substitution of 2-chloroacetamide with 4-methylaniline .

- Applications : Intermediate in the synthesis of nitrostyrylthiazolidine-2,4-dione derivatives with antileukemic activity .

- Key Differences: The chlorine substituent enhances electrophilicity, making it more reactive in cross-coupling reactions compared to the methoxy-methylamino group in the target compound.

2-Azido-N-(4-methylphenyl)acetamide

- Structure : Azide group (-N₃) at the α-position.

- Synthesis : Derived from 2-chloro-N-(4-methylphenyl)acetamide via nucleophilic substitution with sodium azide .

- Crystallography: Forms a monoclinic crystal lattice (space group P21/c) stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with distinct conformational flexibility due to azide rotation .

N-Methyl-2-(4-phenoxyphenoxy)acetamide

- Structure: Phenoxyphenoxy group at the α-position.

- Synthesis: Reacts N-methylchloroacetamide with 4-phenoxyphenol in the presence of K₂CO₃ .

- Applications: Exhibits insecticidal activity comparable to fenoxycarb, targeting vegetable aphids .

- Key Differences: The bulky phenoxyphenoxy group increases lipophilicity, enhancing membrane permeability compared to the smaller 4-methylphenyl group in the target compound.

Functional Group Modifications

N-(4-Methylphenyl)-2-(piperidin-4-yl)acetamide Hydrochloride

- Structure : Piperidin-4-yl group at the α-position.

- Properties : The basic piperidine nitrogen facilitates salt formation (e.g., HCl), improving aqueous solubility .

N-[4-Methylphenyl]-2-(diethylamino)acetamide

- Structure: Diethylamino group at the α-position.

- Properties : The tertiary amine enhances lipophilicity and basicity, influencing pharmacokinetic profiles .

- Key Differences: The diethylamino group may confer local anesthetic or anticholinergic activity, diverging from the target compound’s role in synthesis.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallographic Insights : Azido and nitroso derivatives exhibit conformational flexibility influenced by hydrogen bonding, which impacts their stability and reactivity .

- Synthetic Utility: The target compound’s methoxy-methylamino group enables precise ketone synthesis, distinguishing it from chlorinated or azido analogues used in intermediate reactions .

Biological Activity

N-methoxy-N-methyl-2-(4-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

- Molecular Formula : C11H15NO2

- Molecular Weight : 195.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Research shows promise in its ability to reduce inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Mechanism of Action : The compound's biological effects are believed to arise from its interaction with specific enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The compound showed particularly strong activity against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The observed effects were comparable to those of established anti-inflammatory drugs like ibuprofen.

- Cytotoxicity Studies : In vitro studies revealed that the compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values varied among different cell lines, indicating selective cytotoxicity .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory effects.

- Receptor Interaction : Binding to specific cellular receptors may trigger signaling cascades that lead to apoptosis in cancer cells.

Applications in Research and Industry

This compound has several applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory diseases.

- Biochemical Research : The compound serves as a biochemical probe for studying enzyme mechanisms and protein interactions in various biological systems.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a two-step process:

Acylation : React 4-methylphenylacetic acid with N-methoxy-N-methylamine using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict control of temperature (0–5°C during acylation) and inert atmospheres to prevent hydrolysis .

- Key Variables : Excess N-methoxy-N-methylamine (1.2–1.5 equiv.) improves conversion, while trace moisture reduces yield by promoting side reactions .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3/WinGX for visualization .

- Critical Parameters : Crystallization via slow evaporation in ethanol/water (7:3 v/v) yields diffraction-quality crystals. Hydrogen-bonding interactions (N–H···O) dominate the packing, validated by Hirshfeld surface analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamides?

- Case Study : While highlights anti-inflammatory activity in analogs, reports insect-repellent properties. Contradictions arise from:

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance lipid solubility, altering bioavailability and target engagement .

- Assay Conditions : Varying cell lines (e.g., RAW 264.7 vs. HEK293) and concentrations (µM vs. mM) lead to divergent outcomes .

Q. How can computational modeling predict reactivity for selective functionalization of the acetamide core?

- Approach :

DFT Calculations : Use Gaussian 16 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The methoxy group exhibits nucleophilic character, favoring electrophilic aromatic substitution at the para position .

MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF) to guide regioselective bromination .

- Validation : Correlate computational results with experimental LC-MS/MS fragmentation patterns .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methods :

- HPLC-PDA : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) detects residual N-methylamine (<0.1% w/w) .

- NMR Relaxometry : Distinguishes rotamers (Δδ 0.2–0.3 ppm for methoxy protons) caused by restricted rotation around the amide bond .

- Standards : Follow ICH Q3A guidelines for impurity profiling .

Methodological Challenges

Q. Why do crystallization attempts fail for this compound, and how can this be mitigated?

- Root Cause : Low melting point (≈85°C) and conformational flexibility hinder lattice formation.

- Solutions :

- Co-crystallization : Add 1,2-bis(4-pyridyl)ethane as a hydrogen-bond acceptor to stabilize the lattice .

- Cryo-TEM : Monitor nucleation in real-time using glycerol as a cryoprotectant .

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Findings :

- Degradation Pathways : Hydrolysis of the methoxy group in aqueous buffers (pH < 3 or > 9) forms phenolic byproducts .

- Stabilizers : Lyophilization with trehalose (1:1 mass ratio) reduces hydrolysis by 90% over 12 months at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.